molecular formula C30H34N4OS B3987787 4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B3987787
M. Wt: 498.7 g/mol
InChI Key: QDBUGDAQKRWYAB-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, a scaffold renowned for its pharmacological versatility. Structurally, it features a tetrahydrobenzothieno[2,3-d]pyrimidine core substituted with a 6-methyl group and a piperazine moiety modified by a diphenylmethoxyethyl chain.

Properties

IUPAC Name

4-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4OS/c1-22-12-13-26-25(20-22)27-29(31-21-32-30(27)36-26)34-16-14-33(15-17-34)18-19-35-28(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-11,21-22,28H,12-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBUGDAQKRWYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CCOC(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves multiple steps, including the formation of the benzothieno[2,3-d]pyrimidine core and subsequent functionalization with the piperazine and diphenylmethoxyethyl groups. The synthetic route typically involves the following steps:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific reaction conditions to form the benzothieno[2,3-d]pyrimidine core.

    Functionalization with Piperazine: The benzothieno[2,3-d]pyrimidine core is then reacted with piperazine under suitable conditions to introduce the piperazine ring.

    Introduction of the Diphenylmethoxyethyl Group: Finally, the diphenylmethoxyethyl group is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is of interest for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Substituents Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Reference
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine 3,4-Dichlorophenyl (piperazine), phenyl (C5) ~455.40 Lacks diphenylmethoxyethyl; phenyl at C5 vs. methyl at C6
4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c) Benzyl (piperazine) ~407.52* Benzyl vs. diphenylmethoxyethyl; no methyl at C6
2-(3,5-Dimethylpyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Pyrazole (C2), ethyl (piperazine) ~434.54* Pyrazole at C2; ethylpiperazine vs. diphenylmethoxyethyl
GDC-0941 (PI3K inhibitor) Morpholinyl, methanesulfonylpiperazine ~437.50 Thieno[3,2-d]pyrimidine core; distinct substituents

*Calculated based on reported structures.

Key Observations :

  • Piperazine Modifications : The diphenylmethoxyethyl chain in the target compound is bulkier and more lipophilic than the dichlorophenyl () or benzyl () groups in analogs. This may influence receptor selectivity or pharmacokinetics.
  • Core Substitutions : Unlike 4c , which lacks a methyl group at C6, the target compound’s 6-methyl substitution could sterically hinder interactions with enzymatic pockets or stabilize the tetrahydro ring conformation.

Biological Activity

The compound 4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine (hereafter referred to as "the compound") is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A piperazine ring that is known for its role in various biological activities.
  • A benzothieno[2,3-d]pyrimidine core , which is associated with diverse pharmacological effects.
  • An ether linkage with a diphenylmethoxy group that may influence its interaction with biological targets.

Table 1: Structural Features of the Compound

FeatureDescription
Chemical FormulaC_{22}H_{28}N_{4}O_{1}S
Molecular Weight396.55 g/mol
Functional GroupsPiperazine, ether, thieno-pyrimidine

The biological activity of the compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly the dopamine transporter (DAT) . Research has shown that compounds with similar structures can act as selective inhibitors of DAT, which is crucial for dopamine reuptake in the brain. This mechanism suggests potential applications in treating disorders related to dopamine dysregulation, such as depression and addiction.

Structure-Activity Relationship (SAR)

A study focusing on SAR revealed that modifications to the piperazine nitrogen and the introduction of electron-withdrawing groups significantly affect the binding affinity and selectivity towards DAT and serotonin transporter (SERT). For instance:

  • Electron-withdrawing groups enhance DAT selectivity.
  • Changes in the position of substituents on the piperazine ring can alter pharmacological profiles.

Table 2: SAR Insights

ModificationEffect on Activity
Electron-withdrawing groupsIncreased DAT affinity
Positioning of substituentsAltered selectivity towards SERT

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibition of dopamine reuptake. For example, it was found to have an IC50 value comparable to other known DAT inhibitors, indicating strong potential for therapeutic use.

Case Studies

  • Cocaine Addiction Treatment : In a study aimed at developing pharmacotherapies for cocaine addiction, derivatives of the compound were synthesized and tested. Results indicated that certain analogues showed promising efficacy in reducing cocaine-seeking behavior in animal models while exhibiting lower stimulant properties than cocaine itself .
  • Behavioral Assessment : Preliminary behavioral assessments suggested that compounds related to this structure could modulate dopaminergic activity without inducing hyperactivity or other stimulant-like effects typically associated with cocaine .

Q & A

Q. What are the core structural features of this compound, and how do they influence reactivity?

The compound combines a benzothieno[2,3-d]pyrimidine core with a piperazine-ethyl-diphenylmethoxy substituent and a methyl group on the tetrahydro ring. The heterocyclic framework (sulfur in the benzothieno ring, nitrogen in pyrimidine/piperazine) enables diverse reactivity, such as hydrogen bonding, π-π stacking, and interactions with biological targets. The diphenylmethoxy group enhances lipophilicity, potentially improving membrane permeability .

Q. What synthetic strategies are reported for similar benzothieno-pyrimidine derivatives?

  • Stepwise functionalization : Start with a chlorinated pyrimidine precursor (e.g., 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine) and introduce substituents via nucleophilic substitution or metal-mediated coupling. Aluminum amalgam in aqueous THF is a common reducing agent for sulfonyl intermediates .
  • Piperazine coupling : React pre-formed piperazine-ethyl intermediates with activated pyrimidine cores under basic conditions (e.g., K₂CO₃ in DMF) .

Q. What analytical techniques are critical for characterizing this compound?

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., methyl group on the tetrahydro ring).
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of diphenylmethoxy groups).
  • X-ray crystallography : Resolve intramolecular interactions (C–H⋯π, hydrogen bonding) critical for stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperazine-ethyl-diphenylmethoxy substituent?

  • Reagent selection : Use LiAlH₄ for selective reduction of sulfonyl intermediates over competing pathways (e.g., NaBH₄ may underperform for bulky groups) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates for piperazine coupling .
  • Computational guidance : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, as demonstrated in ICReDD’s reaction design framework .

Q. How to resolve contradictions in biological activity data across structurally similar analogs?

  • Case study : If analogs with trifluoromethyl groups (e.g., C21H21F3N4S) show higher enzyme inhibition than diphenylmethoxy derivatives, perform molecular docking to compare binding modes. Differences in hydrophobic interactions or steric hindrance may explain discrepancies .
  • Dose-response profiling : Validate target specificity using kinase panels or receptor-binding assays to rule off-target effects .

Q. Can this compound serve as a precursor for radiolabeled probes?

  • Approach : Introduce ¹²⁵I or ¹¹C isotopes via halogenation of the diphenylmethoxy group. Validate purity using radio-HPLC .

Q. How to integrate machine learning for SAR prediction?

  • Data curation : Compile experimental IC₅₀, LogP, and structural descriptors (e.g., Morgan fingerprints).
  • Model training : Use Random Forest or Graph Neural Networks to predict activity against novel targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 2
4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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